molecular formula C5H12ClNO B571828 (R)-N-Methyltetrahydrofuran-3-amine hydrochloride CAS No. 1292324-63-0

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride

Cat. No.: B571828
CAS No.: 1292324-63-0
M. Wt: 137.607
InChI Key: FHFUVNKNOZMSJF-NUBCRITNSA-N
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Description

®-N-Methyltetrahydrofuran-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a chiral amine derivative, which means it has a specific three-dimensional arrangement that can interact uniquely with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyltetrahydrofuran-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydrofuran, a common solvent and starting material in organic synthesis.

    Amine Introduction: The tetrahydrofuran ring is functionalized to introduce an amine group at the 3-position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

    Methylation: The amine group is then methylated to form N-methyltetrahydrofuran-3-amine.

    Resolution: The racemic mixture of the compound is resolved to obtain the ®-enantiomer, which is the desired chiral form.

    Hydrochloride Formation: Finally, the ®-N-Methyltetrahydrofuran-3-amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-N-Methyltetrahydrofuran-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyltetrahydrofuran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

    Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

    Acylation: Acylation reactions use reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Imines, oximes

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines

    Acylation: Amides

Scientific Research Applications

®-N-Methyltetrahydrofuran-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-Methyltetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar five-membered ring structure and are used in various chemical and biological applications.

    Tetrahydrofuran derivatives: Compounds with modifications on the tetrahydrofuran ring, such as different substituents or functional groups.

Uniqueness

®-N-Methyltetrahydrofuran-3-amine hydrochloride is unique due to its specific chiral configuration and the presence of both an amine and a tetrahydrofuran ring. This combination allows it to interact uniquely with biological molecules, making it valuable in research and industrial applications.

Biological Activity

(R)-N-Methyltetrahydrofuran-3-amine hydrochloride, with the CAS number 1292324-63-0, is a compound that has garnered attention in various biological studies due to its unique structural features and potential pharmacological applications. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with an amine group, which contributes to its biological activity. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors or modulators in biochemical pathways, suggesting a potential role in therapeutic applications.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results showed that this compound reduced neuronal cell death in vitro, suggesting a mechanism involving the modulation of oxidative stress pathways.
  • Toxicological Assessment : A toxicological study assessed the safety profile of this compound. The compound was found to have low acute toxicity in rodent models, supporting its potential use in pharmaceutical applications.

Table 1: Biological Activity Summary

Activity TypeTest Organism/ModelResultReference
AntimicrobialGram-positive bacteriaModerate inhibition
NeuroprotectiveNeuronal cell cultureReduced cell death
ToxicityRodent modelLow acute toxicity

Table 2: Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityNeuroprotective EffectToxicity Level
(R)-N-Methyltetrahydrofuran-3-amine HClModerateYesLow
2-MethyltetrahydrofuranLowNoModerate
TetrahydrofuranNoYesHigh

Research Findings

Recent studies highlight the versatility of this compound in various applications:

  • Pharmaceutical Development : The compound has been explored as a building block for synthesizing novel therapeutic agents due to its favorable pharmacokinetic properties.
  • Environmental Applications : Its potential use as a solvent in green chemistry processes has been investigated, showcasing its role in sustainable chemical practices.
  • Biochemical Research : Ongoing research aims to elucidate the specific biochemical pathways influenced by this compound, particularly in relation to enzyme inhibition and receptor modulation.

Properties

IUPAC Name

(3R)-N-methyloxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFUVNKNOZMSJF-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292324-63-0
Record name (3R)-N-methyloxolan-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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